molecular formula C27H28ClNO4 B11396964 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide

Cat. No.: B11396964
M. Wt: 466.0 g/mol
InChI Key: DCUFNAJVUJWFLA-UHFFFAOYSA-N
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Description

3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a furochromen core with a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the furochromen core. This core can be synthesized through a series of reactions, including cyclization and oxidation, using appropriate starting materials and reagents.

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the furochromen ring system. This can be achieved using reagents such as acids or bases under controlled conditions.

    Oxidation: The next step involves the oxidation of the cyclized product to introduce the oxo group at the desired position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: The final step involves the introduction of the tert-butyl and dimethyl groups at specific positions on the furochromen ring. This can be achieved through substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different hydroxylated products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furochromen ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems. It can be used in assays to investigate its interaction with enzymes, receptors, and other biomolecules.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: This compound has a similar furochromen core but lacks the propanamide side chain.

    2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETIC ACID: This compound also has a similar core structure but with an acetic acid side chain instead of propanamide.

Uniqueness

The uniqueness of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups and structural features. The presence of the propanamide side chain and the chlorophenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C27H28ClNO4/c1-15-18(10-11-23(30)29-13-17-8-6-7-9-22(17)28)26(31)33-25-16(2)24-20(12-19(15)25)21(14-32-24)27(3,4)5/h6-9,12,14H,10-11,13H2,1-5H3,(H,29,30)

InChI Key

DCUFNAJVUJWFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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